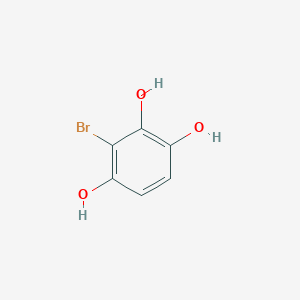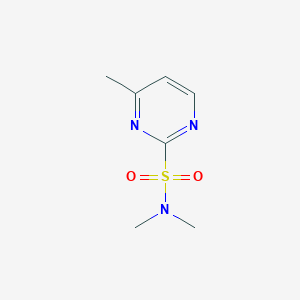![molecular formula C9H6N4 B13948032 Imidazo[4,5,1-jk][1,3,4]benzotriazepine CAS No. 435311-15-2](/img/structure/B13948032.png)
Imidazo[4,5,1-jk][1,3,4]benzotriazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a heterocyclic compound that belongs to the class of imidazobenzodiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes fused imidazole and benzotriazepine rings, contributes to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5,1-jk][1,3,4]benzotriazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[4,5,1-jk][1,3,4]benzotriazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Imidazo[4,5,1-jk][1,3,4]benzotriazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of imidazo[4,5,1-jk][1,3,4]benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity as a GABA receptor modulator.
Imidazo[4,5-c]pyridine: Studied for its potential as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,2-a]pyrazine: Investigated for its acetylcholinesterase inhibitory activity and antioxidant properties.
Uniqueness
Imidazo[4,5,1-jk][1,3,4]benzotriazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
435311-15-2 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-4-11-12-6-13-5-10-8(3-1)9(7)13/h1-6H |
InChI-Schlüssel |
KIGATMFIFBWPJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=CN3C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)



![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)




![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
